1,2-Dilinoleoyl-SN-glycero-3-phosphocholine 1,2-Dilinoleoyl-SN-glycero-3-phosphocholine 1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine in which the double bonds in each fatty acyl group are at positions 9 and 12 and have Z configuration. It is a 1-linoleoyl-2-acyl-sn-glycero-3-phosphocholine and a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine. It is functionally related to a linoleic acid.
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis gossypii, and Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 998-06-1
VCID: VC0532670
InChI: InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1
SMILES: CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Molecular Formula: C44H80NO8P
Molecular Weight: 782.1 g/mol

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine

CAS No.: 998-06-1

Cat. No.: VC0532670

Molecular Formula: C44H80NO8P

Molecular Weight: 782.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,2-Dilinoleoyl-SN-glycero-3-phosphocholine - 998-06-1

Specification

Description 1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine is a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine in which the double bonds in each fatty acyl group are at positions 9 and 12 and have Z configuration. It is a 1-linoleoyl-2-acyl-sn-glycero-3-phosphocholine and a 1,2-di-octadecadienoyl-sn-glycero-3-phosphocholine. It is functionally related to a linoleic acid.
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis gossypii, and Trypanosoma brucei with data available.
CAS No. 998-06-1
Molecular Formula C44H80NO8P
Molecular Weight 782.1 g/mol
IUPAC Name [(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1
Standard InChI Key FVXDQWZBHIXIEJ-LNDKUQBDSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
SMILES CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Appearance Solid powder

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